methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Overview
Description
Butyrolactone I is a naturally occurring compound derived from various fungal species, including Aspergillus terreus. It is a member of the butyrolactone family, characterized by a five-membered lactone ring. Butyrolactone I has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyrolactone I can be synthesized through several methods. One common approach involves the selective hydrogenation of succinic anhydride using nickel-based catalysts. This method typically requires conditions such as a temperature of 185°C, a pressure of 3.0 MPa, and a molar ratio of hydrogen to succinic anhydride of 50 . Another method involves the ring-opening polymerization of gamma-butyrolactone, which can be achieved under mild conditions using base catalysts .
Industrial Production Methods
Industrial production of butyrolactone I often involves the large-scale hydrogenation of succinic anhydride. The process utilizes highly efficient nickel/silica catalysts prepared through various methods, including ammonia evaporation and oxalic acid precipitation. These catalysts ensure high selectivity and yield of butyrolactone I .
Chemical Reactions Analysis
Types of Reactions
Butyrolactone I undergoes several types of chemical reactions, including:
Oxidation: Butyrolactone I can be oxidized to produce gamma-hydroxybutyric acid.
Reduction: It can be reduced to form gamma-butyrolactone.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as alkyl halides and strong bases are often employed.
Major Products
Oxidation: Gamma-hydroxybutyric acid.
Reduction: Gamma-butyrolactone.
Substitution: Various alkylated and functionalized derivatives.
Scientific Research Applications
Butyrolactone I has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its role in cell signaling and regulation.
Medicine: Butyrolactone I exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
Butyrolactone I exerts its effects through several molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response. By binding to the active sites of NF-κB, butyrolactone I prevents its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines . Additionally, it has been found to modulate the activity of various enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Butyrolactone I is structurally similar to other butyrolactones, such as gamma-butyrolactone and butyrolactone V. it is unique in its specific biological activities and molecular targets. For instance:
Gamma-butyrolactone: Primarily used as a solvent and precursor for other chemicals, it also acts as a prodrug for gamma-hydroxybutyric acid.
Butyrolactone V: Exhibits different biological activities and is used in various industrial applications.
Similar Compounds
- Gamma-butyrolactone
- Butyrolactone V
- Aspulvinone H
- 4,4’-Dihydroxypulvinone
Butyrolactone I stands out due to its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development.
Properties
CAS No. |
87414-49-1 |
---|---|
Molecular Formula |
C24H24O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1 |
InChI Key |
NGOLMNWQNHWEKU-XMMPIXPASA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C[C@@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Appearance |
Solid powder |
87414-49-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-oxo-beta-(4-hydroxyphenyl)-gamma-(4-hydroxy-m-3,3-dimethylallylbenzyl)-gamma-methoxycarbonyl-gamma-butyrolactone butyrolactone I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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